molecular formula C16H20N2O2 B5811770 N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide

Cat. No. B5811770
M. Wt: 272.34 g/mol
InChI Key: CTMRSOYRCDCPDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide and related compounds typically involves various organic synthesis techniques. For example, N,N-dimethylformamide (DMF) has been used as a carbon synthon for the synthesis of N-heterocycles, such as pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, showcasing the versatility of DMF in heterocycle synthesis (Li et al., 2021). Additionally, derivatives of quinoline-2-carboxamide have been synthesized and evaluated for biological activities, indicating the broad applicability of quinoline derivatives in medicinal chemistry (Matarrese et al., 2001).

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied using various analytical techniques. For instance, the crystal structure of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide revealed a monoclinic system with specific bonding patterns, showcasing the detailed molecular architecture of such compounds (Bai et al., 2012).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The synthesis and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline (N-hydroxy-IQ) highlight the chemical reactivity and potential biological implications of these compounds (Snyderwine et al., 1987).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. Although specific data for this compound are not available, related compounds exhibit unique physical characteristics that influence their utility in chemical synthesis and pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity with other chemical agents, determine their functionality in chemical reactions and potential as therapeutic agents. For instance, the synthesis, purification, and mutagenicity studies on N-hydroxy-IQ indicate the complex chemical behavior and potential risks associated with these compounds (Snyderwine et al., 1987).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the sources I found .

Future Directions

The future directions for the study and application of this compound are not explicitly mentioned in the sources I found .

properties

IUPAC Name

N,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10(2)16(20)18(4)9-13-8-12-6-5-11(3)7-14(12)17-15(13)19/h5-8,10H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMRSOYRCDCPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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